molecular formula C9H7NO4 B2423653 2-(3-Nitrophenyl)propanedial CAS No. 136825-61-1

2-(3-Nitrophenyl)propanedial

Cat. No.: B2423653
CAS No.: 136825-61-1
M. Wt: 193.158
InChI Key: CPTKEEFTDCSUBU-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)propanedial is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propanedial moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)propanedial typically involves the nitration of a suitable phenyl precursor followed by the introduction of the propanedial group. One common method is the nitration of 3-nitrobenzaldehyde, which is then subjected to a series of reactions to introduce the propanedial moiety. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and controlled temperature conditions to ensure the desired product formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrophenyl)propanedial undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)propanedial has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)propanedial involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

    3-Nitrobenzaldehyde: Shares the nitro group and phenyl ring but lacks the propanedial moiety.

    2-Nitrobenzaldehyde: Similar structure but with the nitro group in a different position.

    3-Nitrophenylacetic acid: Contains a similar phenyl ring with a nitro group but has an acetic acid moiety instead of propanedial.

Uniqueness: 2-(3-Nitrophenyl)propanedial is unique due to the presence of both the nitro group and the propanedial moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(3-nitrophenyl)propanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-5-8(6-12)7-2-1-3-9(4-7)10(13)14/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTKEEFTDCSUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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